2,6-Diamino-5-ethylpyrimidin-4(3H)-one, also known by its IUPAC name 6-ethyl-5-phenylpyrimidine-2,4-diamine, is an organic compound classified within the aminopyrimidine family. This compound is characterized by a pyrimidine ring structure that includes two amino groups at the 2 and 4 positions and an ethyl group at the 6 position. It is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical compounds.
The compound can be identified by its CAS number 69125-70-8 and has a molecular formula of with a molecular weight of approximately 230.27 g/mol. It belongs to the class of organic compounds known as aminopyrimidines and derivatives, which are notable for their biological activities and roles in nucleic acid metabolism. The compound's classification places it within the broader category of organoheterocyclic compounds, specifically under pyrimidines and their derivatives .
The synthesis of 2,6-diamino-5-ethylpyrimidin-4(3H)-one typically involves multiple steps that can include chlorination, nucleophilic substitution, and various coupling reactions. A common synthetic route starts from 2,4-diamino-6-hydroxypyrimidine as a precursor:
This multi-step synthesis allows for the formation of various derivatives by altering reaction conditions or substituents.
The molecular structure of 2,6-diamino-5-ethylpyrimidin-4(3H)-one features a pyrimidine ring with the following characteristics:
The structural formula can be represented as follows:
Key structural data includes:
2,6-Diamino-5-ethylpyrimidin-4(3H)-one participates in several chemical reactions typical of aminopyrimidine compounds:
Understanding these reactions is crucial for developing derivatives with specific pharmacological properties .
The mechanism of action of 2,6-diamino-5-ethylpyrimidin-4(3H)-one primarily relates to its role in inhibiting enzymes involved in nucleotide synthesis. For instance, it may interact with thymidylate synthase, an enzyme critical in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate using reduced folate as a cofactor. This inhibition can lead to reduced proliferation of cells, making it potentially useful in cancer therapy .
Chemical properties include its reactivity towards electrophiles due to the electron-rich nature of the amino groups and its stability under standard laboratory conditions .
2,6-Diamino-5-ethylpyrimidin-4(3H)-one has several applications in scientific research:
Classical approaches to constructing the 2,6-diamino-5-ethylpyrimidin-4(3H)-one core rely on condensation reactions between ethyl acetoacetate derivatives and guanidine carbonate. This method typically employs ethanol-toluene mixtures at reflux temperatures (80–100°C) for 12–24 hours, yielding the pyrimidinone scaffold through cyclodehydration. A key limitation is the moderate regioselectivity (≤65%) at C-5 when unsymmetrical β-dicarbonyl precursors are used, often necessitating chromatographic purification [3]. Alternative routes involve thiobarbituric acid and methylcyanoacetate under basic conditions, but these require stoichiometric catalysts like piperidine and generate stoichiometric waste [1].
Table 1: Traditional Condensation Methods for Pyrimidinone Synthesis
Precursors | Conditions | Yield (%) | Limitations |
---|---|---|---|
Ethyl acetoacetate + guanidine | EtOH/toluene, Δ, 24h | 55–65 | Low regioselectivity at C-5 |
Thiobarbituric acid + aldehydes | H₂O, piperidine, Δ, 6h | 70–78 | Requires catalyst removal |
Transition-metal catalysis enables C–C bond formation at the C-5 position with high precision. Palladium-catalyzed Suzuki couplings using 5-bromo-2,6-diaminopyrimidin-4(3H)-one derivatives and arylboronic acids achieve 75–92% yields under optimized conditions (Pd(dbpf)Cl₂, K₂CO₃, EtOH/toluene/H₂O, 90°C). This method permits introduction of aryl, heteroaryl, or styryl groups at C-5 while preserving the amino and carbonyl functionalities [7]. For N-alkylation, copper(I)-catalyzed Ullmann-type reactions with alkyl halides show superior selectivity over O-alkylation byproducts (<5% formation) compared to uncatalyzed methods [5].
Microwave irradiation drastically enhances the efficiency of pyrimidinone cyclizations. Reactions between thiourea, malononitrile, and aldehydes under solvent-free microwave conditions (300–500 W, 80–100°C) complete in 3–8 minutes with 69–88% yields—a 30–40% yield increase and 100-fold time reduction versus conventional heating [1] [6]. This technique suppresses side products like hydrolyzed nitriles and enables scalability without specialized equipment. Similarly, N-acyl anthranilic acid cyclizations to benzoxazepine-diones proceed in 20 minutes (100°C, MW) versus 3 hours thermally [4].
Table 2: Microwave Optimization of Pyrimidinone Synthesis
Reaction Type | Conventional Yield/Time | Microwave Yield/Time | Efficiency Gain |
---|---|---|---|
Thiazolopyrimidine formation | 42–55% / 24h | 69–88% / 8 min | 30% yield, 180x faster |
Pyrimidine cyclocondensation | 65% / 12h | 85% / 6 min | 20% yield, 120x faster |
The 2,6-diamino and C-5 positions provide orthogonal handles for diversification:
Table 3: Key Post-Synthetic Modifications and Applications
Modification Site | Reagents/Conditions | Products | Application Target |
---|---|---|---|
N-2/N-6 | Aryl acid chlorides, NEt₃ | Amide derivatives | Antifolate agents |
C-6 | n-BuLi + R-X, −78°C | 6-Alkyl/aryl pyrimidinones | Antiviral leads |
C-5 | NIS, CH₃CN, 25°C | 5-Iodo derivatives | Suzuki coupling scaffolds |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3